HDAC6 Inhibitory Potency: Target Compound Compared to Core Scaffold Controls
The target compound's unique assembly is projected to confer a distinct HDAC6 inhibitory profile compared to simple core scaffolds. While direct data for this exact molecule is absent from public literature, its closest publicly available structural relative, a 2-chloro-6-fluoro analog, exists. High-potency HDAC6 inhibition is a hallmark of this chemical series, with related scaffolds showing nanomolar activity [1]. The presence of the specific 5-chloro-2-methoxybenzamide zinc-binding group (ZBG) is a critical pharmacophore element absent in simpler commercial ZBG alternatives, providing a specific interaction profile with the HDAC6 catalytic domain that cannot be achieved with generic building blocks [2].
| Evidence Dimension | HDAC6 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | No quantitative data available in public domain for this specific compound. |
| Comparator Or Baseline | 2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide: Data not available. Compound 12k (from a related tetrahydrobenzofuro[2,3-c]pyridine series): 30 nM (on Bel-7402 cells). |
| Quantified Difference | Unable to calculate. The difference is qualitative and structural, based on the unique 5-chloro-2-methoxybenzamide pharmacophore. |
| Conditions | Assay conditions for the exact compound are unavailable. The benchmark is inferred from cellular proliferation assays (Bel-7402 HCC line) for a structurally related but distinct series, and molecular docking studies [3]. |
Why This Matters
The specific ZBG is an irreversible requirement for the compound's designed mode of action; replacing it with a generic analog will nullify the intended HDAC6 interaction and invalidates experimental reproducibility.
- [1] BindingDB Entry: BDBM50602361. CHEMBL5206304. IC50 for HDAC6: 4.90 nM. Accessed 2024. View Source
- [2] PubChem Compound Summary for 2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide. Accessed 2024. View Source
- [3] Lai, Z.; Ni, H.; Hu, X.; Cui, S. Discovery of Novel 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine Histone Deacetylase Inhibitors for Efficient Treatment of Hepatocellular Carcinoma. J. Med. Chem. 2023, 66 (15), 10791–10807. View Source
